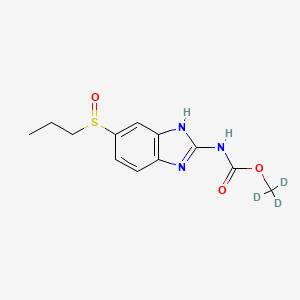
17-beta-Estradiol-16,16,17-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isotope labelled derivative of Estradiol. Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Applications De Recherche Scientifique
Estrogen and Vitamin D Receptors in Bone Marrow-Derived Stromal Cells
17-beta-Estradiol plays a critical role in bone health, as evidenced by research showing its involvement in cytokine regulation, affecting osteoclast development. A study by Bellido et al. (1993) found that 17-beta-Estradiol inhibits cytokine-induced interleukin-6 production in bone marrow-derived stromal cells and osteoblasts. The presence of estrogen receptors in these cells highlights the hormone's importance in bone health and osteoclastogenesis Bellido et al., 1993.
Detection of 17-beta-Estradiol in Environmental Samples
17-beta-Estradiol's environmental presence is a concern due to its effects on the female reproductive system and its carcinogenic potential. Dai and Liu (2017) developed a biosensor for detecting 17-beta-Estradiol in environmental samples, highlighting the importance of monitoring estrogen pollution for public health Dai & Liu, 2017.
Neuroprotective Activity in Neuronal Cells
17-beta-Estradiol demonstrates significant neuroprotective activity, as shown in a study by Behl et al. (1995). It protected mouse hippocampal cell lines from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases like Alzheimer's Behl et al., 1995.
Estrogenic Activity of Plant Flavonoids
Research by Miksicek (1993) expanded the understanding of nonsteroidal estrogens by showing that certain plant flavonoids have estrogenic activity, binding to and activating estrogen receptors. This study underscores the diverse sources and effects of estrogenic compounds in the environment and diet Miksicek, 1993.
Effects on Osteoblastic Cell Line
17-beta-Estradiol directly influences the osteoblastic cell line UMR106, affecting proliferation and alkaline phosphatase activity. The study by Gray et al. (1987) illustrates the hormone's role in bone formation and metabolism, highlighting its potential therapeutic applications in bone health Gray et al., 1987.
Dopamine Receptors in the Caudate-Putamen
Falardeau and Di Paolo (1987) observed that chronic treatment with 17-beta-Estradiol in rats affected dopamine receptors in the caudate-putamen, suggesting the hormone's influence on the central nervous system and its potential implications for neuropsychiatric disorders Falardeau & Di Paolo, 1987.
Propriétés
Numéro CAS |
79073-37-9 |
|---|---|
Nom du produit |
17-beta-Estradiol-16,16,17-d3 |
Formule moléculaire |
C18H21O2D3 |
Poids moléculaire |
275.41 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
50-28-2 (unlabelled) |
Synonymes |
17β-Estradiol; (17β)-Estra-1,3,5(10)-triene-3,17-diol-d3 |
Étiquette |
Estradiol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



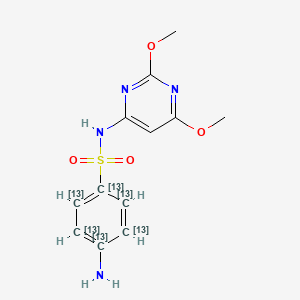
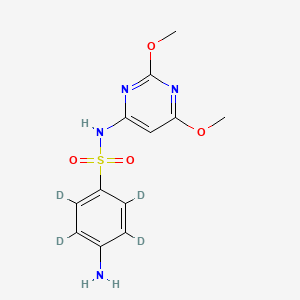


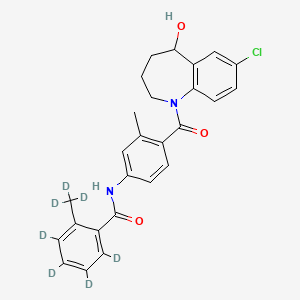
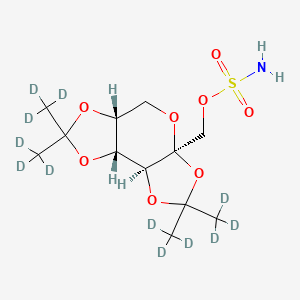
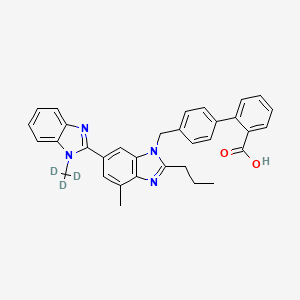
![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
